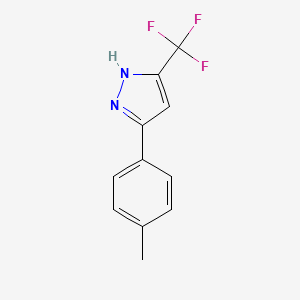

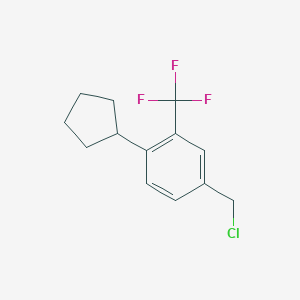

![molecular formula C12H36N2Si4Sn B6594305 Bis[bis(trimethylsilyl)amino]tin(II) CAS No. 59863-13-7](/img/structure/B6594305.png)

Bis[bis(trimethylsilyl)amino]tin(II)

Vue d'ensemble

Description

Bis[bis(trimethylsilyl)amino]tin(II): bis(bis(trimethylsilyl)amino)stannylene , is an organotin compound with the chemical formula [(CH₃)₃Si]₂N₂Sn . This compound is notable for its use as a reagent in organic synthesis, particularly in the conversion of aldehydes and ketones to N,N-dialkyleneamines .

Mécanisme D'action

Target of Action

Bis[bis(trimethylsilyl)amino]tin(II) is primarily used as a reagent in organic synthesis . Its primary targets are aldehydes and ketones, which it converts to N,N-dialkyleneamines .

Mode of Action

It is known to interact with its targets (aldehydes and ketones) to convert them into n,n-dialkyleneamines . This conversion likely involves the formation of a complex between the tin compound and the carbonyl group of the aldehyde or ketone, followed by a reduction process.

Result of Action

The primary result of the action of Bis[bis(trimethylsilyl)amino]tin(II) is the conversion of aldehydes and ketones to N,N-dialkyleneamines . This can have various molecular and cellular effects, depending on the specific aldehyde or ketone involved and the context in which the reaction occurs.

Action Environment

The action of Bis[bis(trimethylsilyl)amino]tin(II) can be influenced by various environmental factors. For example, it reacts rapidly with moisture, water, and protic solvents . Therefore, it should be stored in a dry, cool place, away from oxidizing agents and sources of heat . The reaction conditions, such as temperature and the presence of other reagents, can also affect its efficacy and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bis[bis(trimethylsilyl)amino]tin(II) can be synthesized by reacting chlorobis(trimethylsilyl)amine with metallic lithium in an appropriate solvent . The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and environmental controls to handle the reactive intermediates and by-products.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Bis[bis(trimethylsilyl)amino]tin(II) can undergo oxidation reactions, although specific conditions and products are less commonly detailed.

Reduction: The compound can participate in reduction reactions, often facilitated by its tin(II) center.

Substitution: It is frequently used in substitution reactions, particularly in the conversion of aldehydes and ketones to N,N-dialkyleneamines.

Common Reagents and Conditions:

Oxidizing Agents: Specific oxidizing agents are not commonly detailed.

Reducing Agents: Various reducing agents can be used depending on the desired reaction pathway.

Substitution Reagents: Aldehydes and ketones are common substrates for substitution reactions involving bis[bis(trimethylsilyl)amino]tin(II).

Major Products:

Applications De Recherche Scientifique

Chemistry:

Reagent in Organic Synthesis: It is used for the conversion of aldehydes and ketones to N,N-dialkyleneamines.

Biology and Medicine:

While specific biological and medicinal applications are not extensively documented, organotin compounds often exhibit interesting biological activities that could be explored further.

Industry:

Thin Film Deposition: The compound is used as a precursor in thin film deposition processes.

Catalysis: It can act as a catalyst in various organic reactions.

Comparaison Avec Des Composés Similaires

- Zinc bis[bis(trimethylsilyl)amide]

- Tetrakis(dimethylamido)tin(IV)

- Magnesium bis(hexamethyldisilazide)

- Sodium bis(trimethylsilyl)amide

- Potassium bis(trimethylsilyl)amide

Uniqueness: Bis[bis(trimethylsilyl)amino]tin(II) is unique due to its specific application in converting aldehydes and ketones to N,N-dialkyleneamines, a reaction not commonly facilitated by other similar compounds .

Propriétés

IUPAC Name |

bis[bis(trimethylsilyl)amino]tin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H18NSi2.Sn/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNIUEYAQZRJFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N([Si](C)(C)C)[Sn]N([Si](C)(C)C)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36N2Si4Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203656, DTXSID90334689 | |

| Record name | Tin, bis(bis(trimethylsilyl))amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[bis(trimethylsilyl)amino]tin(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55147-78-9, 59863-13-7 | |

| Record name | Tin, bis(bis(trimethylsilyl))amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[bis(trimethylsilyl)amino]tin(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[bis(trimethylsilyl)amino]tin(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of nanomaterials can be synthesized using Bis[bis(trimethylsilyl)amino]tin(II)?

A1: Bis[bis(trimethylsilyl)amino]tin(II) serves as a valuable precursor for synthesizing a range of semiconductor nanocrystals, including:

- Tin telluride (SnTe) nanocrystals: These nanocrystals demonstrate size-tunable band gap energies, making them suitable for applications in optoelectronics. []

- Tin selenide (SnSe) nanocrystals: This synthesis yields nanocrystals with controllable sizes, paving the way for exploration of their optical properties and surface chemistry. []

- Tin sulfide (SnS) nanocrystals: Researchers have achieved various morphologies of SnS nanocrystals, including quantum dots and nanoplates, by carefully selecting chalcogenide precursors and ligands. []

Q2: Are there alternative precursors for synthesizing tin sulfide (SnS) nanocrystals?

A2: Yes, researchers have explored alternative tin precursors to address the limitations of using Bis[bis(trimethylsilyl)amino]tin(II), which can be expensive and flammable. Tin(II) acetate has emerged as a promising alternative, enabling the synthesis of colloidal SnS nanosheets with controllable size and thickness. This method offers a simpler and potentially more scalable approach for producing SnS nanomaterials. []

Q3: Can Bis[bis(trimethylsilyl)amino]tin(II) be used for atomic layer deposition (ALD)?

A3: While Bis[bis(trimethylsilyl)amino]tin(II) has been investigated for ALD of tin oxide thin films, it resulted in silicon impurities in the deposited films. [] This highlights the importance of precursor selection and process optimization in achieving high-purity materials using ALD.

Q4: Beyond nanomaterial synthesis, are there other applications of Bis[bis(trimethylsilyl)amino]tin(II)?

A5: Yes, Bis[bis(trimethylsilyl)amino]tin(II) exhibits reactivity with various compounds. For instance, it participates in cleavage reactions with Lawesson's reagent, a compound commonly used in organic synthesis. [] This reactivity highlights its potential as a reagent in diverse chemical transformations.

Q5: What are the potential applications of the synthesized nanomaterials derived from Bis[bis(trimethylsilyl)amino]tin(II)?

A5: The unique properties of the synthesized nanomaterials, like SnSe and SnS, open doors for applications in various fields:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

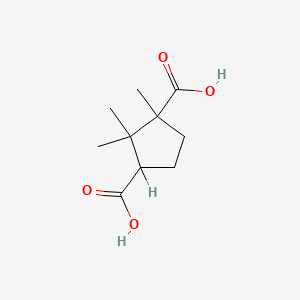

![1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol](/img/structure/B6594308.png)